molecular formula C21H13N B14763349 Naphtho[2,3-c]acridine CAS No. 223-03-0

Naphtho[2,3-c]acridine

Cat. No.: B14763349
CAS No.: 223-03-0
M. Wt: 279.3 g/mol
InChI Key: PMFAINXSWPGDRJ-UHFFFAOYSA-N
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Description

Naphtho[2,3-c]acridine is a heterocyclic compound with a fused ring structure comprising naphthalene and acridine units.

Preparation Methods

Synthetic Routes and Reaction Conditions: Naphtho[2,3-c]acridine can be synthesized through various methods. One common approach involves the condensation of 2-naphthylamine with a Mannich base in the presence of acetic acid under reflux conditions . Another method includes the use of nucleophilic substitution reactions to introduce the acridinyl skeleton .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis typically involves scalable organic reactions that can be adapted for larger-scale production. The use of readily available starting materials like 2-naphthylamine and Mannich bases makes the process feasible for industrial applications .

Chemical Reactions Analysis

Types of Reactions: Naphtho[2,3-c]acridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include hydroxylated, carbonylated, and halogenated derivatives of this compound, which can further undergo additional functionalization .

Mechanism of Action

The mechanism of action of Naphtho[2,3-c]acridine primarily involves DNA intercalation. The planar structure of the compound allows it to insert between DNA base pairs, disrupting the helical structure and interfering with essential biological processes such as replication and transcription. This intercalation can lead to the inhibition of topoisomerase enzymes, ultimately resulting in cell cycle arrest and apoptosis .

Comparison with Similar Compounds

Uniqueness: Naphtho[2,3-c]acridine is unique due to its fused naphthalene-acridine structure, which enhances its ability to interact with biological targets and increases its potential for functionalization. This structural uniqueness makes it a valuable compound for developing new therapeutic agents and materials .

Properties

CAS No.

223-03-0

Molecular Formula

C21H13N

Molecular Weight

279.3 g/mol

IUPAC Name

naphtho[2,3-c]acridine

InChI

InChI=1S/C21H13N/c1-2-6-15-13-19-16(11-14(15)5-1)9-10-18-12-17-7-3-4-8-20(17)22-21(18)19/h1-13H

InChI Key

PMFAINXSWPGDRJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)C=CC4=CC5=CC=CC=C5N=C43

Origin of Product

United States

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